Dimethyl thianthrene-2,7-dicarboxylate

Description

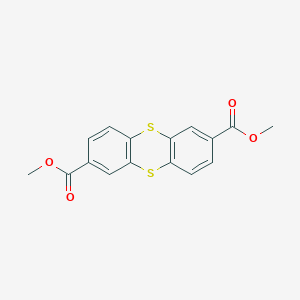

Structure

2D Structure

3D Structure

Properties

CAS No. |

65178-26-9 |

|---|---|

Molecular Formula |

C16H12O4S2 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

dimethyl thianthrene-2,7-dicarboxylate |

InChI |

InChI=1S/C16H12O4S2/c1-19-15(17)9-3-5-11-13(7-9)21-12-6-4-10(16(18)20-2)8-14(12)22-11/h3-8H,1-2H3 |

InChI Key |

PFLXFNXTWWECMK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Thianthrene 2,7 Dicarboxylate

Precursor Synthesis: Thianthrene-2,7-dicarboxylic Acid

The formation of Thianthrene-2,7-dicarboxylic acid is contingent on the construction of the rigid, sulfur-containing thianthrene (B1682798) scaffold. Various synthetic strategies have been developed to achieve this, primarily centered on cyclization and nucleophilic substitution reactions.

The construction of the thianthrene ring system is a foundational step in the synthesis. Several methods are employed to achieve this cyclization. One common approach involves the use of arenethiols as starting materials, which can be treated with fuming sulfuric acid and a reducing agent. rsc.org Another established route is the reaction of unfunctionalized aromatic substrates with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org

More contemporary methods leverage the principles of dynamic covalent chemistry. nih.govsci-hub.se Specifically, the condensation reaction between ortho-aryldithiols and ortho-aryldifluorides can produce the thianthrene core. nih.govsci-hub.se This type of reaction is often self-correcting, allowing for the formation of the thermodynamically stable thianthrene ring structure in high yields. nih.govsci-hub.se SNAr-type homoannulation reactions that utilize ortho-halogenated arenethiols in the presence of a base also provide a useful pathway for preparing symmetric thianthrenes. rsc.org

Nucleophilic Aromatic Substitution (SNAr) is a versatile and widely employed strategy for both forming the thianthrene ring and ensuring the correct placement of the dicarboxylic acid functionalities. nih.govsci-hub.se The dynamic and reversible nature of certain SNAr reactions makes them particularly suitable for synthesizing complex, multi-ring structures with high precision. nih.govsci-hub.se

In this context, the synthesis can be designed by reacting an aromatic precursor containing two thiol groups with an aromatic precursor containing two leaving groups (such as fluorine atoms) positioned ortho to each other. nih.govsci-hub.se To generate the 2,7-dicarboxylic acid derivative, the starting materials must contain the carboxylic acid groups or precursors to them. For example, a dithiol-containing benzoic acid derivative can be reacted with a difluoroaromatic compound. The reaction proceeds through a dynamic, self-correcting mechanism where bonds can form and break, ultimately leading to the most thermodynamically stable product, the thianthrene-fused structure, in excellent yields. nih.govsci-hub.se The regioselectivity is driven by thermodynamics, ensuring the desired isomer is formed. nih.gov

The efficiency and yield of the synthesis of Thianthrene-2,7-dicarboxylic acid are highly dependent on the careful control of several reaction parameters.

Temperature is a critical factor in SNAr reactions. Elevated temperatures are often necessary to provide sufficient energy to overcome the activation barrier for the substitution reaction. However, excessively high temperatures can lead to side reactions or decomposition of the starting materials or products. Optimal temperature control is therefore essential for maximizing the yield of the desired thianthrene derivative.

The choice of solvent plays a crucial role in SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically preferred. These solvents are effective at solvating the nucleophile without significantly solvating the electrophile, thereby increasing the reaction rate. The purity of the solvent is also important, as impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

The molar ratio of the reactants must be carefully controlled to achieve high yields and minimize side products. In reactions involving a sulfur source and a di-halogenated aromatic precursor, for instance, a slight excess of the sulfur nucleophile may be used to ensure complete conversion of the electrophile. However, a large excess can lead to the formation of polysulfides and other undesirable byproducts. Precise control over the stoichiometry is a key aspect of optimizing the synthesis.

Table 1: Summary of General Reaction Conditions for Thianthrene Core Synthesis via SNAr

| Precursor 1 | Precursor 2 | Typical Reagents | Typical Solvents | General Conditions | Outcome |

|---|---|---|---|---|---|

| ortho-Aryldithiol | ortho-Aryldifluoride | Base (e.g., K₂CO₃, CsF) | Polar Aprotic (DMF, DMSO) | Elevated Temperature | High yield formation of thianthrene core via dynamic SNAr nih.govsci-hub.se |

| ortho-Halogenated Arenethiol | N/A (Self-condensation) | Base | Polar Aprotic (DMF) | Elevated Temperature | Forms symmetric thianthrene core |

Purification Strategies for Precursor Isolation

The synthesis of the thianthrene core, particularly when creating disubstituted derivatives, can lead to the formation of multiple isomers, such as the 2,7- and 2,8-disubstituted products. The isolation of the desired Thianthrene-2,7-dicarboxylic acid precursor in high purity is a critical step that dictates the viability of subsequent reactions. A significant challenge lies in the separation of these closely related isomers, which often form inseparable mixtures during initial synthesis.

Selective crystallization is a primary method for purifying crude Thianthrene-2,7-dicarboxylic acid (TDA). Gradient recrystallization protocols have been developed to effectively remove impurities and separate isomers. This process typically involves dissolving the crude product in a hot solvent, such as ethanol, and may include treatment with activated charcoal to remove colored impurities. Subsequent slow, controlled cooling from a different solvent, like acetonitrile, can yield the desired 2,7-isomer as needle-like crystals.

The choice of solvent is critical, as its properties can influence both yield and purity. While solvents with a high dielectric constant may improve the solubility of the starting materials, they can also accelerate undesirable side reactions like hydrolysis, necessitating careful control of reaction times. For particularly difficult separations of 2,7- and 2,8-dicarboxylic acid isomers, chromatographic techniques such as reverse-phase HPLC may be employed.

| Solvent | Dielectric Constant (ε) | Observed Yield (%) | Resulting Purity (%) | Notes |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 36.7 | 72 | 98 | Enhances solubility but requires anhydrous conditions. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 68 | 97 | Similar to DMF, effective for solubilizing intermediates. |

| Dimethyl sulfoxide (DMSO) | 46.7 | 65 | 95 | High solubility but can accelerate ester hydrolysis. |

| Acetonitrile | 37.5 | N/A | High | Used in secondary purification for slow cooling to yield high-purity crystals. |

Vacuum sublimation is another powerful technique for purifying solid organic compounds like thianthrene derivatives, particularly for removing non-volatile or less volatile impurities. youtube.commbraun.com The process involves heating the crude solid under reduced pressure, causing it to transition directly from a solid to a gas phase without passing through a liquid state. uomustansiriyah.edu.iq

The vaporized compound then deposits, or desublimates, as highly pure crystals onto a cooled surface, commonly known as a cold finger, which is part of the sublimation apparatus. youtube.comlibretexts.org This method is advantageous as it is a physical process that avoids the use of solvents, thereby preventing the introduction of new impurities and eliminating solvent waste. mbraun.com The efficiency of purification is dependent on establishing a precise temperature gradient and maintaining a stable vacuum, which allows for the selective sublimation of the target compound away from impurities. google.com

| Parameter | Description | Typical Range/Value | Importance |

|---|---|---|---|

| Temperature | The temperature to which the crude material is heated. | Compound-specific; must be below melting point but high enough for appreciable vapor pressure. | Controls the rate of sublimation. libretexts.org |

| Pressure (Vacuum) | The reduced pressure within the apparatus. | 10-1 to 10-3 Torr | Lowers the temperature required for sublimation, preventing thermal decomposition. |

| Coolant Temperature | The temperature of the "cold finger" or condensing surface. | 0°C to 15°C (using ice or circulating water) | Ensures efficient desublimation and collection of the purified product. youtube.com |

| Time | Duration of the sublimation process. | Several hours | Dependent on the quantity of material, its volatility, and the specific setup. |

Scalable Synthesis Approaches and Continuous Flow Reactor Systems

Transitioning from laboratory-scale synthesis to gram-scale production or larger requires robust and efficient methodologies. mit.edu Continuous flow reactor systems offer a modern solution to the challenges of scaling up the synthesis of thianthrene precursors. researchgate.net These systems provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and better reproducibility compared to traditional batch processing.

The enhanced control offered by flow chemistry is particularly beneficial for reactions that are exothermic or that produce isomeric mixtures, as the rapid heat exchange and consistent reaction environment can minimize the formation of byproducts. Flow setups have proven instrumental for the efficient scale-up of reactions involving thianthrene derivatives, facilitating the production of substantial quantities for further research and application. researchgate.net

Esterification Protocols for Dimethyl Thianthrene-2,7-dicarboxylate Formation

The final step in the synthesis is the conversion of the purified Thianthrene-2,7-dicarboxylic acid to its corresponding dimethyl ester. This can be achieved through several standard organic chemistry protocols.

Direct esterification involves reacting the dicarboxylic acid with methanol (B129727). One common approach is the Fischer-Speier esterification, which utilizes an acid catalyst (such as sulfuric acid or hydrochloric acid) in an excess of methanol, typically heated to reflux to drive the reaction to completion.

For substrates that may be sensitive to strong acids and high temperatures, milder methods are available. A widely used technique involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds at room temperature under neutral to mildly basic conditions, forming the ester while the DCC is consumed to produce a urea (B33335) byproduct that precipitates from the solution. orgsyn.org

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol (excess), H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, simple procedure. | Harsh acidic conditions, high temperature, requires removal of water. |

| DCC/DMAP Coupling | Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, aprotic solvent (e.g., Dichloromethane) | Mild conditions, high yields. orgsyn.org | More expensive reagents, formation of dicyclohexylurea byproduct. orgsyn.org |

Transesterification is an alternative route where an existing ester is converted into a different ester. While not the primary route from the dicarboxylic acid, one could hypothetically synthesize a different diester of Thianthrene-2,7-dicarboxylic acid (e.g., the diethyl ester) and then convert it to this compound.

This process typically involves reacting the starting ester with a large excess of methanol in the presence of either an acid or a base catalyst. The kinetics of such reactions have been studied for analogous aromatic dicarboxylates, such as dimethyl 2,6-naphthalenedicarboxylate. researchgate.net Studies show that various metal-based catalysts can effectively promote the reaction. The relative activity of these catalysts can vary significantly, allowing for the optimization of reaction conditions. researchgate.net

| Catalyst Type | Examples | General Activity |

|---|---|---|

| Acid Catalysts | H₂SO₄, p-Toluenesulfonic acid | Effective but can require high temperatures. |

| Base Catalysts | Sodium methoxide, Potassium carbonate | Highly effective, often works at lower temperatures. |

| Metal Acetates | Zinc Acetate (Zn(OAc)₂), Manganese Acetate (Mn(OAc)₂), Cobalt Acetate (Co(OAc)₂) | Commonly used in industrial polyester (B1180765) synthesis; activity varies by metal (e.g., Zn(II) > Mn(II) > Co(II)). researchgate.net |

| Organometallics | Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | Highly active catalysts for esterification and transesterification. researchgate.net |

Esterification Reaction Condition Optimization

The conversion of thianthrene-2,7-dicarboxylic acid to its dimethyl ester derivative is a critical step in the synthesis of this compound. This transformation is typically achieved through an esterification reaction. The optimization of the conditions for this reaction is paramount to ensure high yield and purity of the final product.

Detailed experimental studies focusing on the optimization of the esterification of thianthrene-2,7-dicarboxylic acid to produce this compound are not extensively available in the public domain. While the esterification of carboxylic acids is a well-established chemical transformation, specific research findings detailing the systematic optimization of parameters such as catalyst, solvent, temperature, and reaction time for this particular compound are not readily found in published literature.

General principles of esterification suggest that acid catalysts are commonly employed to facilitate the reaction between the dicarboxylic acid and an alcohol, in this case, methanol. The choice of catalyst, its concentration, the reaction temperature, and the duration of the reaction are all critical variables that would need to be systematically investigated to determine the optimal conditions for the synthesis of this compound. Such an optimization study would typically involve a series of experiments where each parameter is varied while the others are kept constant, and the resulting yield and purity of the product are measured.

Without specific research data, a hypothetical optimization table would be speculative. Authoritative research would be required to populate a data table with scientifically accurate findings.

Spectroscopic and Advanced Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry in Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly valuable for the analysis of large molecules like synthetic polymers. nih.gov In the context of polymers synthesized using monomers such as Dimethyl thianthrene-2,7-dicarboxylate, MALDI-TOF MS would be a critical tool for detailed structural characterization. rsc.org

Principle of MALDI-TOF MS

The technique involves embedding the polymer analyte in a crystalline matrix of a small, organic molecule that strongly absorbs laser light at a specific wavelength. nih.gov This mixture is deposited on a target plate and irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to its desorption and ionization, and in the process, the embedded polymer molecules are gently ionized and transferred into the gas phase with minimal fragmentation. youtube.com These newly formed ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). Smaller ions travel faster and reach the detector first, allowing for the determination of the molecular weight of the individual polymer chains (oligomers). youtube.com

Applications in Polymer Analysis

For polymers incorporating the thianthrene-2,7-dicarboxylate unit, MALDI-TOF MS provides several key pieces of information:

Molecular Weight Distribution: Unlike techniques that provide only average molecular weights, MALDI-TOF can resolve individual oligomeric chains, providing a detailed picture of the molecular weight distribution. nih.gov This allows for the precise determination of average molecular weights such as the number-average (Mn), weight-average (Mw), and Z-average (Mz) molecular weights, as well as the dispersity (Đ).

End-Group Analysis: The high resolution of MALDI-TOF MS enables the identification of the chemical structures at the ends of the polymer chains. By accurately measuring the mass of the oligomers, it is possible to confirm the identity of the initiator fragments and terminating groups used in the polymerization process. nih.gov

Confirmation of Repeating Unit: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit. For a polymer made from this compound, this would allow for unambiguous confirmation of the successful incorporation of the monomer into the polymer backbone.

Detection of Side Products and Degradation: The technique can also be used to identify unexpected structures within the polymer, such as those arising from side reactions during synthesis or from polymer degradation. youtube.com

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy is a vital tool for understanding the electronic transitions and the extent of conjugation within a molecule. For this compound, these techniques provide insight into how the thianthrene (B1682798) scaffold, substituted with dimethyl ester groups, influences its interaction with light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy of thianthrene and its derivatives typically reveals characteristic absorption bands in the UV region. The parent thianthrene molecule exhibits absorption bands, with a notable feature being a low-energy band that appears as a shoulder between 270–340 nm. researchgate.net The presence of substituents on the thianthrene core can modulate the position and intensity of these absorption bands.

For this compound, the introduction of carboxylate groups at the 2 and 7 positions is expected to influence the electronic structure. While specific experimental data for this compound is not extensively detailed in the available literature, it is known that the sulfur atoms in the thianthrene ring contribute to electron delocalization. The dicarboxylate substituents can further modify the electronic properties through their electron-withdrawing or -donating nature, which can affect the energy of the molecular orbitals involved in the electronic transitions.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Parameter | Expected Observation | Rationale |

| Absorption Maxima (λmax) | Likely in the UV region, potentially with shifts compared to unsubstituted thianthrene. | Based on the electronic effects of the dicarboxylate substituents on the thianthrene core. |

| Molar Absorptivity (ε) | Moderate to high intensity bands are expected. | Typical for aromatic and heterocyclic compounds with significant π-conjugation. |

Thianthrene and many of its derivatives are known to exhibit fluorescence. The parent thianthrene molecule displays weak blue fluorescence. diva-portal.org The luminescent properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the presence of substituents.

Table 2: Anticipated Fluorescence Properties of this compound

| Property | Anticipated Characteristic | Influencing Factors |

| Emission Wavelength | Expected in the blue to green region of the spectrum. | The electronic nature of the dicarboxylate groups and their position on the thianthrene ring. |

| Fluorescence Quantum Yield | Likely to be moderate, influenced by the rigidity and electronic structure of the molecule. | The presence of heavy sulfur atoms can facilitate intersystem crossing, potentially reducing fluorescence quantum yield. |

| Stokes Shift | A noticeable Stokes shift is expected. | Reflecting the change in geometry between the ground and excited states of the bent thianthrene core. |

Electrochemical Characterization for Redox Behavior

The electrochemical properties of thianthrene and its derivatives are of significant interest due to the redox-active nature of the sulfur-containing heterocyclic core. Techniques such as cyclic voltammetry and differential pulse voltammetry are employed to probe the redox potentials and understand the electron transfer processes.

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of molecules. Thianthrene is known to undergo reversible one- and two-electron oxidations. Upon oxidation, the non-planar neutral molecule transforms into a planar radical cation. The oxidation potential of thianthrene is a key parameter that can be influenced by substituents.

For this compound, the ester groups are expected to affect the ease of oxidation of the thianthrene core. Electron-withdrawing groups typically make oxidation more difficult, resulting in a higher oxidation potential. Conversely, electron-donating groups would lower the oxidation potential. The precise impact of the dimethyl dicarboxylate groups would depend on their electronic effect in the specific solvent-electrolyte system used for the CV measurement. Studies on various substituted thianthrenes have shown that the oxidation potentials can be tuned by the nature and position of the substituents. researchgate.net

Table 3: Predicted Cyclic Voltammetry Data for this compound

| Parameter | Predicted Value/Behavior | Basis for Prediction |

| First Oxidation Potential (Eox1) | Expected to be higher than that of unsubstituted thianthrene. | The electron-withdrawing nature of the dicarboxylate groups would make the removal of an electron from the thianthrene core more difficult. |

| Reversibility | The first oxidation is likely to be a reversible or quasi-reversible process. | Based on the known electrochemical behavior of the thianthrene core. researchgate.net |

Differential Pulse Voltammetry (DPV) is another electrochemical technique that can provide more detailed information about oxidation processes, often with higher sensitivity and better resolution of oxidation peaks compared to cyclic voltammetry. DPV measures the difference in current before and after a potential pulse, which results in a peak-shaped output where the peak potential is related to the redox potential.

While specific DPV data for this compound is not available, it would be expected to show a well-defined oxidation peak corresponding to the formation of the radical cation. The peak potential would be influenced by the electronic effects of the dimethyl dicarboxylate substituents, consistent with the trends observed in cyclic voltammetry. The peak height in DPV is directly proportional to the concentration of the analyte, making it a useful technique for quantitative analysis.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Given the possibility of forming different isomers during synthesis (e.g., 2,8-disubstituted isomers), chromatographic methods are crucial for separating the desired 2,7-isomer.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and analysis of organic compounds. For a molecule like this compound, reversed-phase HPLC would likely be a suitable method for purity analysis. In this technique, a nonpolar stationary phase is used with a polar mobile phase, and the separation is based on the differential partitioning of the analyte between the two phases. The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

For preparative separations to isolate the pure 2,7-isomer from a mixture, techniques like column chromatography or preparative HPLC would be employed. The choice of the stationary and mobile phases would be critical to achieve good resolution between the different isomers.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC) is a crucial technique in polymer science for determining the molecular weight distribution of a polymer. It separates molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with a porous gel. Larger molecules elute first, while smaller molecules penetrate the pores of the gel and elute later. This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

While direct GPC data for polymers synthesized from this compound is not extensively detailed in the available literature, studies on high-performance polyamides synthesized from its precursor, thianthrene-2,7-dicarboxylic acid, provide insight into their molecular weights through inherent viscosity measurements. dtic.milacs.org Inherent viscosity is a measure that is indicative of the molecular size of a polymer in solution and is often used to estimate the relative molecular weight. High inherent viscosity values are generally associated with high molecular weight polymers.

New aromatic polyamides have been prepared by the direct polycondensation of thianthrene-2,7-dicarboxylic acid with various aromatic diamines, such as 4,4'-oxydianiline (B41483) (ODA) and 1,4-phenylenediamine (PDA). dtic.mil These syntheses have yielded high molecular weight polymers with excellent thermal stability. dtic.milacs.org The inherent viscosities for these polymers were reported to be in the range of 1.29 to 2.39 dL/g, indicating the successful formation of long polymer chains. dtic.mil Similar studies on other polyamides derived from thianthrene-based diacid chlorides also reported inherent viscosities ranging from 0.35 to 0.89 dL/g. scispace.com

Table 1: Inherent Viscosity of Polyamides Derived from Thianthrene-2,7-dicarboxylic Acid

| Polymer System | Inherent Viscosity (dL/g) |

|---|---|

| Polyamide from Thianthrene-2,7-dicarboxylic acid and ODA | 1.29 - 2.39 |

| Polyamide from Thianthrene-2,7-dicarboxylic acid and PDA | 1.29 - 2.39 |

This table presents inherent viscosity data for polyamides synthesized from the precursor of this compound, as direct GPC data for polymers from the dimethyl ester was not found.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). The Retention Factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

The thianthrene moiety is strongly UV-absorbing, which makes TLC an especially effective method for analyzing and monitoring reactions involving its derivatives. dtic.mil For instance, the synthesis of this compound via the esterification of thianthrene-2,7-dicarboxylic acid can be conveniently monitored using TLC. mdpi.com

As the reaction proceeds, aliquots of the reaction mixture are spotted onto a TLC plate. The starting material, thianthrene-2,7-dicarboxylic acid, is a polar compound and will have a lower Rf value. The product, this compound, is a less polar ester and will travel further up the plate, resulting in a higher Rf value. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. researchgate.net

Table 2: Hypothetical TLC Data for Monitoring the Esterification of Thianthrene-2,7-dicarboxylic Acid

| Compound | Role | Expected Rf Value | Observation |

|---|---|---|---|

| Thianthrene-2,7-dicarboxylic Acid | Reactant | ~0.2 | Spot diminishes over time |

This table provides a hypothetical representation of TLC data for monitoring the conversion of the diacid to its dimethyl ester. The Rf values are illustrative and depend on the specific solvent system used.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values serves to confirm the empirical formula and assess the purity of the synthesized compound.

For this compound, the molecular formula is C₁₆H₁₂O₄S₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This data is the benchmark against which an experimental sample would be compared.

While specific experimental elemental analysis data for this compound was not found in the provided search results, data for its precursor, thianthrene-2,7-dicarboxylic acid (C₁₄H₈O₄S₂), is available and illustrates how results are typically presented. acs.org

Table 3: Elemental Analysis Data

| Compound | Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| This compound | C₁₆H₁₂O₄S₂ | Carbon (C) | 55.16 | - |

| Hydrogen (H) | 3.47 | - | ||

| Sulfur (S) | 18.41 | - | ||

| Thianthrene-2,7-dicarboxylic acid acs.org | C₁₄H₈O₄S₂ | Carbon (C) | 55.25 | 55.24 |

| Hydrogen (H) | 2.65 | 2.39 |

This table shows the theoretical elemental composition for this compound and the reported calculated vs. found values for its precursor, thianthrene-2,7-dicarboxylic acid, for illustrative purposes.

Reactivity and Derivatization Pathways

Reactivity of the Thianthrene (B1682798) Core

The thianthrene ring system is characterized by its non-planar, bent structure and the presence of two electron-rich sulfur atoms. wikipedia.orgrsc.org This configuration makes the core susceptible to oxidation and enables the formation of stable radical cations, which are key intermediates in various functionalization reactions.

The sulfur atoms within the thianthrene core can be readily oxidized in a stepwise manner to form the corresponding sulfoxides and, subsequently, sulfones. This reactivity is a characteristic feature of the thianthrene scaffold. The oxidation state of the sulfur atoms significantly influences the geometry and electronic properties of the molecule.

The initial oxidation typically yields a monosulfoxide. For instance, oxidation of 2,3-dinitrothianthrene with meta-chloroperbenzoic acid (m-CPBA) results in the formation of a racemic mixture of sulfoxides. nih.gov Further oxidation of the second sulfur atom can be more challenging, as the presence of one electron-withdrawing sulfoxide (B87167) group deactivates the remaining sulfur atom toward electrophilic attack. nih.gov However, with stronger oxidizing agents or harsher conditions, the formation of disulfoxides and subsequently disulfones is achievable. nih.gov A variety of oxidizing agents have been employed for the oxidation of sulfides to sulfoxides and sulfones, including hydrogen peroxide (H₂O₂), permanganate, and 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent). organic-chemistry.org

| Starting Material | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Thianthrene | Oxidizing Agents (e.g., H₂O₂) | Thianthrene-S-oxide, Thianthrene-S,S-dioxide | nih.govorganic-chemistry.org |

| 2,3-Dinitrothianthrene | m-CPBA | 2,3-Dinitrothianthrene-5-oxide | nih.gov |

Information regarding the direct reduction of the neutral thianthrene ring system is less common than its oxidation chemistry. The stability of the aromatic sulfide (B99878) linkage makes it relatively resistant to reduction. However, reduction processes are highly relevant in the context of the thianthrene cation radical. The cation radical can be reduced back to the neutral thianthrene, a key step in catalytic cycles where the thianthrene moiety acts as a mediator for oxidative reactions. nih.gov For example, in reactions with certain substrates, the thianthrene cation radical can oxidize the substrate and in the process is itself reduced back to neutral thianthrene, which can then be re-oxidized to continue the catalytic cycle. nih.gov

One of the most notable features of thianthrene and its derivatives is the formation of a stable cation radical (Th•⁺). wikipedia.org This species can be generated through chemical or electrochemical oxidation. wikipedia.orgrsc.org For instance, treatment of thianthrene with sulfuric acid produces the red-colored radical cation. wikipedia.org

The thianthrene cation radical is a versatile intermediate in organic synthesis. It can react with a wide array of nucleophiles, including alcohols, phenols, and alkenes. tandfonline.comresearchgate.net The reaction with alkenes is particularly significant, leading to the formation of dicationic adducts or alkenylthianthrenium salts. nih.govnih.gov These intermediates serve as powerful synthons, enabling diverse transformations such as vicinal difunctionalization and allylic C-H functionalization of alkenes. nih.gov The reactivity of the cation radical allows for the transformation of simple alkenes into valuable cationic electrophiles under oxidative conditions. nih.gov

| Reactant(s) | Key Intermediate | Product Type | Reference |

|---|---|---|---|

| Thianthrene Cation Radical + Alkene | Dicationic thianthrene-alkene adduct | Alkenylthianthrenium salt | nih.govrsc.orgnih.gov |

| Thianthrene Cation Radical + Azo Compounds | - | Products of oxidative decomposition | tandfonline.com |

| Thianthrene Cation Radical + Alcohols | 5-Alkoxythianthrenium cations | Alkoxy radical-derived products | researchgate.net |

| Thianthrene Cation Radical + Water | - | Thianthrene and Thianthrene-S-oxide | acs.org |

Reactions Involving the Carboxylate Ester Functionality

The dimethyl ester groups at the 2 and 7 positions of the thianthrene core are amenable to standard transformations of carboxylic acid derivatives, providing a gateway to a variety of functional materials.

The dimethyl ester functionality of dimethyl thianthrene-2,7-dicarboxylate can be readily hydrolyzed to yield the corresponding thianthrene-2,7-dicarboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating the ester in an aqueous or alcoholic solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. dtic.mil The resulting dicarboxylic acid is a rigid, V-shaped molecule that is a valuable monomer for the synthesis of high-performance polymers and a linker for the construction of metal-organic frameworks (MOFs).

The synthesis of amide derivatives from this compound can be achieved through several routes. While direct amidation of the ester with an amine is possible, it often requires harsh conditions. A more common and efficient method involves a two-step process: first, the hydrolysis of the ester to thianthrene-2,7-dicarboxylic acid, as described above, followed by a condensation reaction with an appropriate amine. dtic.mil

This dicarboxylic acid has been used in direct polycondensation reactions with aromatic diamines, such as 4,4'-oxydianiline (B41483) and 1,4-phenylenediamine, to produce novel aromatic polyamides. dtic.mil These reactions are typically carried out in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) using activating agents such as triphenyl phosphite (B83602) and pyridine. The resulting thianthrene-based polyamides exhibit good thermal stability and enhanced solubility compared to traditional aramids. dtic.mil

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydrolysis | Base (e.g., NaOH), then Acid (e.g., HCl) | Thianthrene-2,7-dicarboxylic acid | dtic.mil |

| Amidation (via dicarboxylic acid) | Aromatic diamines (e.g., 4,4'-oxydianiline) | Thianthrene-based Polyamide | dtic.mil |

Transesterification Processes

The ester groups of this compound are key functional handles that can be modified through transesterification. This process involves the exchange of the methyl groups with other alkyl or functionalized groups by reacting the compound with a different alcohol, typically in the presence of a catalyst. This reaction is crucial for synthesizing a range of thianthrene-based derivatives, such as polyesters or specialized diesters with tailored properties.

The kinetics and catalyst efficiency of transesterification have been studied for analogous aromatic dimethyl esters, such as dimethyl 2,6-naphthalenedicarboxylate. researchgate.net These studies provide a framework for understanding the potential transesterification behavior of this compound. The reaction is typically monitored by measuring the amount of methanol (B129727) released over time. Research on similar compounds has shown that the relative activity of common catalysts follows a specific sequence. researchgate.net

Table 1: Relative Catalyst Activity in Transesterification of Aromatic Dimethyl Esters

| Catalyst | Relative Activity |

|---|---|

| Zinc(II) acetate | Highest |

| Manganese(II) acetate | High |

| Titanium(IV) alkoxides | Moderate |

This data is based on studies of analogous dimethyl ester compounds and is presented as a predictive model for this compound. researchgate.net

Regioselectivity in Aromatic Substitution Reactions of Thianthrenes

Electrophilic aromatic substitution is a fundamental method for functionalizing the thianthrene core. The regioselectivity, or the specific position at which a new substituent attaches, is dictated by the electronic and steric properties of the thianthrene ring and any existing substituents. acs.orgnih.gov In the case of unsubstituted thianthrene, electrophilic attack, such as C-H thianthrenation, shows an exceptionally high preference for the para position relative to the sulfur atoms. acs.orgnsf.govresearchgate.net

This high para selectivity is attributed to the superior stability of the resulting cationic Wheland-type intermediates (σ-complexes). nih.govnsf.gov The stability of these intermediates is governed by both electronic effects (charge delocalization) and steric effects (minimizing repulsion). acs.orgnih.gov A reversible interconversion between different Wheland intermediates before an irreversible deprotonation step is proposed to be responsible for the exceptional selectivity observed in these reactions. researchgate.net

For this compound, the two electron-withdrawing dicarboxylate groups significantly influence the regioselectivity of subsequent substitutions. These groups are deactivating and act as meta-directors. Therefore, further electrophilic aromatic substitution would be expected to occur at the positions meta to the existing ester groups (i.e., the C4 and C9 positions), as these sites are the least deactivated.

Advanced Cross-Coupling Reactions for Functionalized Derivatives

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, functionalized thianthrene derivatives from a halogenated this compound precursor.

Suzuki Coupling for Arylene-Thianthrene Conjugates

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. To create arylene-thianthrene conjugates, this compound would first need to be halogenated (e.g., brominated) at specific positions on the aromatic rings. The resulting dibromo-dimethyl thianthrene-2,7-dicarboxylate can then be coupled with various arylboronic acids. This method is highly valued for its tolerance of a wide range of functional groups and generally high yields. researchgate.net In studies on similar heterocyclic systems, the Suzuki reaction has been shown to provide considerably higher yields compared to other coupling methods like the Stille reaction. researchgate.net

Table 2: Representative Suzuki Coupling Reaction

| Component | Example |

|---|---|

| Thianthrene Substrate | Dibromo-dimethyl thianthrene-2,7-dicarboxylate |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ or K₂CO₃ |

| Solvent System | Toluene/Ethanol/Water |

Stille Coupling for Complex Architectures

The Stille coupling reaction is another vital palladium-catalyzed method that joins an organohalide or triflate with an organostannane (organotin) reagent. nih.gov This reaction is known for its mild conditions and compatibility with a broad array of functional groups, making it suitable for constructing complex molecular architectures. nih.gov Recent advancements in ligand design for palladium catalysts have made the reaction conditions even milder and expanded the substrate scope to include less reactive organochlorides. nih.gov A halogenated this compound derivative can be coupled with various organostannanes to build intricate structures for materials science or medicinal chemistry applications.

Table 3: Representative Stille Coupling Reaction

| Component | Example |

|---|---|

| Thianthrene Substrate | Diiodo-dimethyl thianthrene-2,7-dicarboxylate |

| Coupling Partner | Tributyl(vinyl)stannane |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene or THF |

Friedel-Crafts Acylation for Ring Functionalization

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction can be applied to the this compound core to introduce ketone functionalities, which can serve as handles for further derivatization. mit.edu As noted previously, the regioselectivity is controlled by the deactivating, meta-directing nature of the existing ester groups. Therefore, acylation is expected to occur at the C4 and C9 positions. The choice of solvent and reaction conditions can influence the outcome and yield of the reaction. rsc.org

Table 4: Representative Friedel-Crafts Acylation Reaction

| Component | Example |

|---|---|

| Thianthrene Substrate | This compound |

| Acylating Agent | Acetyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane or Carbon disulfide |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to predicting a wide range of molecular properties, from geometry and stability to electronic and optical characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study thianthrene (B1682798) and its derivatives. DFT calculations are used to determine the optimized geometry, electronic properties, and thermodynamic stability of these molecules. For the parent thianthrene molecule, DFT calculations have confirmed its characteristic folded "butterfly" geometry, belonging to the C2v point group, in its ground state. rsc.orgresearchgate.net The inversion barrier for the interconversion between the two equivalent folded conformations has also been a subject of computational study. nih.gov

DFT is also used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The HOMO-LUMO energy gap is a critical parameter that helps in understanding the charge transfer interactions within the molecule and its potential applications in organic electronics. Furthermore, DFT has been successfully used to predict the thermodynamic properties of substituted thianthrenes, such as polychlorinated thianthrenes, with results showing a significant improvement over semiempirical methods. acs.org For Dimethyl thianthrene-2,7-dicarboxylate, DFT would be similarly applied to understand how the ester functional groups influence the geometry and electronic properties of the thianthrene core.

Below is a table of calculated thermodynamic properties for the parent thianthrene molecule.

| Property | Calculated Value (B3LYP/6-31G*) |

| Standard Enthalpy of Formation (ΔfH⊖) | 185.35 kJ·mol⁻¹ |

| Standard Gibbs Free Energy of Formation (ΔfG⊖) | 308.28 kJ·mol⁻¹ |

Data sourced from a computational study on polychlorinated thianthrenes. acs.org

While less accurate than DFT, semiempirical methods like PM3 (Parametrized Model 3) offer a computationally less expensive way to predict molecular properties and reactivity, especially for larger systems. These methods have been applied to thianthrene derivatives to gain insights into their chemical behavior.

For instance, PM3 calculations have been used to estimate the reactivity of 2,7-difluorothianthrene (B1603444) in nucleophilic aromatic substitution reactions. researchgate.net Such calculations can help predict whether a molecule is sufficiently activated for a particular reaction to occur. In another study, PM3 calculations were employed to investigate the dimerization of thianthrene radical cations, suggesting the formation of sigma-bonded dimers. However, it has been noted that for thermodynamic data of polychlorinated thianthrenes, results from first-principle methods like DFT are significantly different and more reliable than those from semiempirical methods like AM1 and PM3. acs.org

Molecular Dynamics Simulations for Conformational Analysis

The thianthrene molecule is not planar but exists in a folded conformation. nih.gov It can undergo a ring inversion process, similar to cyclohexane, where it flips between two equivalent "butterfly" conformations. Computational studies using DFT have been performed to calculate the energy barrier for this inversion, which is estimated to be in the range of 24–30 kJ·mol⁻¹. nih.gov An MD simulation of this compound would provide detailed insight into the dynamics of this inversion process and how the substituents at the 2 and 7 positions affect the conformational flexibility of the ring system. Such simulations could also explore the rotational dynamics of the methyl ester groups and their interaction with the thianthrene core.

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling is a key tool for establishing relationships between the molecular structure of a compound and its macroscopic properties. For thianthrene derivatives, computational studies, primarily using DFT, have been instrumental in understanding and predicting their properties for various applications.

For example, the introduction of a thianthrene unit into polymer backbones is known to result in materials with high refractive indices. Computational modeling has been used to calculate the polarizabilities of these polymers, which are then used to predict their refractive indices, showing good agreement with experimental values. researchgate.net Similarly, computational studies have been used to elucidate the photophysical and electronic properties of π-extended thianthrenes, helping to explain their absorption and emission characteristics. rsc.org

Computational Studies of Reaction Mechanisms and Pathways

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry provides a powerful lens through which to view the intricate details of reaction pathways.

Several computational studies, predominantly using DFT, have been conducted to elucidate the mechanisms of reactions involving the thianthrene core. For example, the mechanism of C-H thianthrenation, an electrophilic aromatic substitution reaction, has been investigated computationally. acs.orgnih.gov These studies have explored the nature of the reactive species, including the thianthrene radical cation (TT•+), the O-trifluoracetylthianthrene S-oxide (TT+-TFA), and the thianthrene dication (TT2+), and have helped to explain the high para-regioselectivity of the reaction. acs.orgnih.gov

Computational studies have also been used to investigate the mechanism of palladium-catalyzed regioselective arylation reactions using arylthianthrenium salts, successfully explaining the observed regioselectivity through the analysis of transition state energies. acs.org Furthermore, the reactions of the thianthrene cation radical with various nucleophiles have been the subject of both experimental and computational investigation. koreascience.krtdl.org These examples highlight the critical role of computational chemistry in providing a detailed understanding of the reaction mechanisms involving the thianthrene scaffold.

Advanced Material Science Applications

Polymer Synthesis and Engineering

Thianthrene-Based Polyimides and Polybenzoxazoles

Development of High Refractive Index Materials

The quest for materials with a high refractive index is driven by the demand for smaller and more efficient optical components. Polymers containing the thianthrene (B1682798) structure have demonstrated significant potential in this area. The high sulfur content of the thianthrene unit is a key contributor to the elevated refractive indices observed in these polymers. rsc.orgmit.edu

For instance, poly(thianthrene phenylene sulfide) films have been shown to possess a high refractive index of 1.692 at a wavelength of 633 nm. caltech.eduresearchgate.net Further research into highly refractive thianthrene-based poly(phenylene sulfide)s has reported even higher refractive indices, reaching up to 1.8020. rsc.org Polyimides derived from 2,7-bis(4-aminophenylenesulfanyl)thianthrene have also exhibited high refractive indices, exceeding 1.73 at 632.8 nm. researchgate.net One particular polyimide in this class, with the highest sulfur content (23.2%), achieved a refractive index of 1.7600. researchgate.net

Table 1: Refractive Indices of Thianthrene-Based Polymers

| Polymer | Refractive Index | Wavelength (nm) |

|---|---|---|

| Poly(thianthrene phenylene sulfide) | 1.692 | 633 |

| Thianthrene-based poly(phenylene sulfide)s | up to 1.8020 | Not Specified |

| Polyimides from 2,7-bis(4-aminophenylenesulfanyl)thianthrene | >1.73 | 632.8 |

| High Sulfur Content Polyimide | 1.7600 | Not Specified |

Optical Transparency and Birefringence Characteristics

In addition to a high refractive index, optical materials often require high transparency and low birefringence for optimal performance. Birefringence refers to the property of a material that causes the refractive index to depend on the polarization and propagation direction of light. mdpi.com

Thianthrene-based polymers have shown promise in meeting these requirements. Films of poly(thianthrene phenylene sulfide) exhibit transparencies greater than 50% at wavelengths exceeding 400 nm. caltech.eduresearchgate.net Research on highly refractive thianthrene-based poly(phenylene sulfide)s has also highlighted their high transparency in the visible region, coupled with low birefringence in the range of 0.0037–0.0039. rsc.org The incorporation of a fluorene-based cardo structure into poly(phenylene thioether)s has been shown to effectively suppress interchain packing, leading to excellent transmittance (as high as 90% at 400 nm) and low birefringence (0.0014). researchgate.net

Poly(arylene sulfide)s through Nucleophilic Aromatic Substitution Polymerization

Dimethyl thianthrene-2,7-dicarboxylate and its derivatives are valuable monomers in the synthesis of poly(arylene sulfide)s (PASs) through nucleophilic aromatic substitution polymerization. This method allows for the creation of high-performance polymers with desirable thermal and optical properties.

For example, poly(thianthrene phenylene sulfide) and poly(thianthrene sulfide) have been successfully synthesized from 2,7-difluorothianthrene (B1603444). caltech.eduresearchgate.net These polymers are amorphous and exhibit excellent thermal stability, with 5% weight loss values approaching 500 °C and glass transition temperatures ranging from 149 to 210 °C. caltech.eduresearchgate.net

Rational Design of Polymers with Tunable Macroscopic Properties

The versatility of the thianthrene core allows for the rational design of polymers with tunable macroscopic properties. By strategically modifying the polymer backbone and incorporating different functional groups, researchers can tailor the material's characteristics to suit specific applications.

For instance, the development of conjugated microporous polymers (CMPs) containing thianthrene units has opened up possibilities for energy storage applications. acs.org These materials can be designed to have high surface areas and controlled porosities, which are crucial for their performance as electrode materials in supercapacitors. acs.orgresearchgate.net

Functional Materials Development

Beyond their applications in advanced optics, derivatives of this compound are being explored for their potential in other functional materials.

Photocatalytic Applications, including Activation of Aryl Thianthrenium Salts

Recent research has highlighted the role of thianthrene derivatives in photocatalysis. One notable application is the activation of aryl thianthrenium salts. An energy transfer strategy has been developed that uses a metal-free photocatalyst to activate these salts, eliminating the need for external donors. researchgate.net This approach has been successfully applied to the C–H deuteration of arenes under visible light. researchgate.net

Aryl thianthrenium salts can also be activated through photoredox catalysis for various chemical transformations, including the synthesis of phenols, aryl ethers, and borylation products. rsc.org Furthermore, photomediated radiohalogenation of aryl thianthrenium salts has been demonstrated as a highly efficient method for incorporating radionuclides into small organic molecules. digitellinc.com

Exploration in Flame Retardant Compositions

The inherent thermal stability of the thianthrene structure suggests its potential use in flame retardant compositions. Flame retardants are additives that can be incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. fau.deresearchgate.net

While direct studies on this compound as a flame retardant are limited, the high thermal stability of thianthrene-containing polymers is a promising indicator. caltech.eduresearchgate.net The development of polymers that are inherently flame retardant is a significant area of research, and the incorporation of thermally stable moieties like thianthrene is a viable strategy. The mechanism of flame retardancy often involves the formation of a protective char layer, and the high char yield of some thianthrene-based polymers could contribute to this effect. mdpi.comnih.gov

Utility as Electrolytes in Symmetric Battery Systems

The development of advanced energy storage systems is a critical area of research, with a focus on improving efficiency, longevity, and safety. Symmetric batteries, where the same material is used for both the anode and cathode, offer a promising approach to mitigate issues like cross-contamination between electrolytes, which can extend the battery's life. Thianthrene-based compounds have been identified as particularly suitable for such systems due to their bipolar redox activity, meaning they can be both oxidized and reduced efficiently. mit.edunorthwestern.edu

Research into thianthrene derivatives for symmetric all-organic batteries has shown that these molecules can function as both the anolyte (the negative electrolyte) and the catholyte (the positive electrolyte). mit.edu This is achieved through the stable redox states of the thianthrene core. While specific studies on this compound are part of a broader investigation into this class of molecules, the fundamental properties of the thianthrene scaffold are key. A range of thianthrene compounds with bipolar redox-activity have been designed and synthesized, and their performance optimized by adjusting the solvent, supporting salt, and cycling conditions to create batteries with long cycle lives. mit.edu

In a symmetric cell, the this compound molecule would undergo reduction at the negative electrode and oxidation at the positive electrode. The ester functional groups (-COOCH₃) at the 2 and 7 positions can influence the molecule's solubility and electrochemical potential, allowing for the fine-tuning of the battery's performance characteristics. The inherent stability of the fused ring system of thianthrene contributes to the durability required for repeated charging and discharging cycles. One study on a thianthrene-quinone based molecule demonstrated 44% capacity retention over 450 cycles in a static cell, highlighting the stability of such systems. northwestern.eduresearchgate.net The development of electrolytes based on the thianthrene framework is considered a significant step toward high-voltage organic solvent-based symmetric battery systems. northwestern.eduresearchgate.net

Table 1: Electrochemical Properties of Thianthrene-Based Systems

| Property | Significance in Symmetric Batteries | Reference |

| Bipolar Redox Activity | Enables the use of a single molecule for both anolyte and catholyte. | mit.edunorthwestern.edu |

| High Stability | Leads to longer cycle life and greater capacity retention. | northwestern.eduresearchgate.net |

| Tunable Potential | Functional groups allow for modification of redox potentials to optimize cell voltage. | |

| Good Solubility | Essential for creating effective electrolyte solutions in organic solvents. | mit.edu |

Role as Hole Transporting Materials in Organic Electronic Devices

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), rely on specialized organic molecules to transport electrical charges. Hole transporting materials (HTMs) are a crucial component of these devices, facilitating the efficient movement of positive charge carriers (holes). An ideal HTM should possess high hole mobility, appropriate energy levels to align with other materials in the device, and good thermal and morphological stability. mdpi.comnih.gov

Thianthrene scaffolds are being investigated as components for organic electronics due to their favorable electronic properties and inherent stability. The sulfur atoms in the thianthrene core are electron-rich, which can facilitate charge transport. While this compound has not been as extensively studied as other HTMs like spiro-OMeTAD, its structural features suggest potential in this area. mdpi.comnih.gov The rigid and well-defined geometry of the thianthrene unit is advantageous for creating ordered molecular packing in thin films, which is crucial for efficient charge transport.

The performance of an HTM is highly dependent on its molecular structure. For instance, planar and inflexible skeletons in HTMs can promote effective intermolecular π-π stacking, which is a key mechanism for hole transport. mdpi.com Although the thianthrene molecule itself is not perfectly planar, its rigidity is a beneficial trait. The ester groups in this compound could be modified to further enhance its properties, such as solubility and film-forming capabilities, which are important for device fabrication. nih.gov The development of novel HTMs is a dynamic field, with ongoing research into various molecular cores, including thiophene, anthracene, and azulene (B44059) derivatives, to improve upon existing materials. mdpi.comnih.govmdpi.com

Table 2: Key Properties for Hole Transporting Materials

| Property | Desired Characteristic for HTMs | Relevance of Thianthrene Core |

| Hole Mobility | High, to efficiently transport charge. | The electron-rich sulfur core can facilitate charge transport. |

| Energy Levels (HOMO) | Aligned with the perovskite valence band for efficient hole extraction. | The electronic properties can be tuned by functionalization. |

| Thermal Stability | High, to ensure device longevity. | The fused-ring system of thianthrene provides exceptional stability. |

| Film-Forming Ability | Good, to create uniform and defect-free layers. | Molecular structure can be modified to improve solubility and morphology. nih.gov |

Building Block for Complex Organic Molecule Synthesis

The synthesis of complex, functional organic molecules often relies on the use of versatile and robust building blocks. This compound, and its parent dicarboxylic acid, serve as excellent examples of such platforms. The thianthrene scaffold's rigidity and defined geometry make it a valuable component in the construction of larger, well-defined structures like metal-organic frameworks (MOFs), porous organic polymers, and macrocycles.

Furthermore, the "thianthrenation" reaction represents a significant advancement in synthetic chemistry, allowing for the selective functionalization of C-H bonds in complex aromatic molecules. This positions the thianthrene unit as a versatile chemical handle for further chemical transformations, which is of great interest in materials development and drug discovery. The ability to use molecules like this compound as a starting point for creating more complex derivatives opens up a wide range of possibilities for designing new functional materials. chemrxiv.org

Biomolecular Interactions and Pharmacological Activity Research Non Clinical

In Vitro Investigations of Antimicrobial Activity

The thianthrene (B1682798) structure has been a subject of interest in the development of new antimicrobial agents. While the parent thianthrene ligand itself has shown limited activity in some studies, its incorporation into metal complexes has been found to yield significant antimicrobial effects.

A notable study synthesized and characterized a new silver(I) complex incorporating thianthrene, formulated as [Ag(NO₃)(tia)(H₂O)]n. This complex underwent evaluation for its antimicrobial potential against a panel of four bacterial and three Candida species. The results revealed that the silver(I)-thianthrene complex exhibited significant activity against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Pseudomonas aeruginosa, and several Candida species. nih.govbg.ac.rs In contrast, the thianthrene ligand alone was not active against the tested strains, suggesting that the complexation with the silver(I) ion is crucial for the observed antimicrobial properties. nih.govbg.ac.rs

The minimal inhibitory concentrations (MICs) for the silver(I)-thianthrene complex were determined to be in the range of 1.56–7.81 µg/mL against susceptible strains. bg.ac.rs Specifically, the complex showed high potency against Staphylococcus aureus and Candida parapsilosis, both with MIC values of 3.91 µg/mL. researchgate.netmdpi.comsciforum.net This activity is thought to stem from the ability of the complex to interact with and disrupt the bacterial cell wall, a mechanism that differs in efficacy between Gram-positive and Gram-negative bacteria due to their distinct cell wall structures. nih.gov

| Microorganism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 3.91 | mdpi.comsciforum.net |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 1.56 - 7.81 | bg.ac.rs |

| Candida parapsilosis | Fungus (Yeast) | 3.91 | mdpi.comsciforum.net |

| Candida spp. | Fungus (Yeast) | 1.56 - 7.81 | bg.ac.rs |

Cell Line-Based Cytotoxicity Studies

Investigations into the cytotoxicity of thianthrene-containing compounds have been conducted to assess their potential as anticancer agents. Research has documented the selective cytotoxicity of thianthrene derivatives against specific cancer cell lines, often demonstrating a dose-dependent response.

In the context of the aforementioned silver(I)-thianthrene complex, its cytotoxicity was evaluated against a normal human lung fibroblast cell line (MRC-5) to assess its impact on non-cancerous cells. mdpi.com The study determined the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance needed to inhibit a biological process or component by 50%. The results indicated that the complex possessed high cytotoxicity against this cell line, with an IC₅₀ value nearly identical to its antimicrobial MIC value of 3.91 µg/mL. sciforum.net

| Cell Line | Cell Type | Parameter | Value (µg/mL) | Reference |

|---|---|---|---|---|

| MRC-5 | Normal Human Lung Fibroblast | IC₅₀ | ~3.91 | sciforum.net |

Preclinical Pharmacological Activity Assessment in Animal Models

Preclinical evaluation in animal models provides critical insights into the potential in vivo efficacy and safety of a compound. For the thianthrene scaffold, in vivo assessments have been performed primarily on its derivatives and metal complexes.

The silver(I)-thianthrene complex was assessed for in vivo toxicity using Caenorhabditis elegans as a model organism. nih.govbg.ac.rs This nematode is a well-established animal model for the rapid initial assessment of a compound's toxicity. The study found that the complex exhibited low toxicity in this model, which is a positive indicator for its potential biocompatibility. nih.govbg.ac.rs

Separately, research into organometallic gold complexes containing thianthrenyl ligands has noted that certain gold derivatives with demonstrated activity against the P388 murine leukemia cell line were also found to be active in other animal tumor models. acs.org

Mechanistic Studies of Biomolecular Interactions

The biological activity of thianthrene and its derivatives is closely linked to the unique electronic properties of the thianthrene core. The sulfur atoms in the heterocyclic ring can act as electron donors, influencing the compound's reactivity.

Mechanistic studies have revealed that thianthrene can form a stable radical cation (TT•+) and a dication (TT²+). nih.govacs.org These reactive intermediates are central to thianthrene's ability to participate in electrophilic aromatic substitution reactions and other C-H functionalization pathways. acs.org The formation of the thianthrene radical cation can be initiated by an excited photocatalyst or through electrochemical means. nih.gov It is hypothesized that these reactive species, particularly the radical cation, could contribute to antimicrobial and anticancer activities by inducing cellular stress responses or interacting with critical biomolecules.

Research on Binding Affinity with Biological Macromolecules (e.g., DNA, Proteins)

To elucidate the mechanism of action for thianthrene-based compounds, studies have investigated their binding affinity for key biological macromolecules like DNA and proteins. The interaction of the silver(I)-thianthrene complex with calf thymus DNA (ct-DNA) and bovine serum albumin (BSA), a major transport protein in blood plasma, has been explored. nih.govmdpi.com

These investigations aimed to determine which macromolecule represents a more likely biological target. The results from these binding studies indicated that the affinity of the silver(I)-thianthrene complex for BSA was higher than its affinity for ct-DNA. nih.govresearchgate.netmdpi.comsciforum.net This suggests that proteins may be the more favorable binding sites for this complex within a biological system. nih.govresearchgate.net It is proposed that a protein like BSA could act as a transport vehicle, carrying the complex to target cells where it could then exert its antimicrobial effects, possibly through subsequent interaction with DNA or other intracellular targets. mdpi.comsciforum.net

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Pathways

The traditional synthesis of thianthrene (B1682798) derivatives often relies on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes to Dimethyl thianthrene-2,7-dicarboxylate and its parent diacid.

Key research objectives include:

Catalyst-Free Methodologies: Exploring direct olefination or condensation reactions that proceed without the need for heavy metal catalysts, reducing both cost and environmental impact.

Eco-Friendly Reaction Media: Investigating the use of non-toxic and reusable media, such as deep eutectic solvents (DES) or ionic liquids, to replace volatile and hazardous organic solvents.

Atom Economy Optimization: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the potential of deriving starting materials from renewable biological or chemical sources rather than petroleum-based feedstocks.

A comparative overview of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthesis | Future Green Synthesis |

| Catalyst | Often requires Lewis acids (e.g., AlCl₃) or transition metals. | Catalyst-free or employs biodegradable catalysts. |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs eco-friendly media like deep eutectic solvents or water. |

| Efficiency | May involve multiple steps with moderate yields. | Aims for one-pot reactions with high atom economy and yield. |

| Sustainability | Generates hazardous waste, higher energy consumption. | Focuses on recyclability of solvents/catalysts and lower energy input. |

Expansion into Emerging Functional Material Classes

The inherent properties of the thianthrene scaffold, such as its redox activity and rigid structure, make this compound an excellent building block for novel functional materials. Its precursor, thianthrene-2,7-dicarboxylic acid, is already utilized in the creation of metal-organic frameworks (MOFs) and advanced polyamides.

Future research should focus on:

Redox-Active Polymers and MOFs: Utilizing the ester groups for polymerization to create materials for energy storage applications, such as symmetric batteries or redox-flow batteries.

High Refractive Index Materials: Incorporating the sulfur-rich thianthrene core into polymers like polyimides or poly(phenylene sulfide)s to develop materials with high refractive indices for optical applications.

Organic Electronics: Exploring the synthesis of conjugated polymers derived from this compound for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), leveraging the electron-donating nature of the thianthrene unit.

Advanced Characterization Techniques for In-situ Monitoring

To optimize reaction conditions and gain deeper mechanistic insights into the synthesis and polymerization of this compound, the application of advanced in-situ characterization techniques is crucial. Real-time monitoring can provide invaluable data on reaction kinetics, intermediate formation, and product purity.

Promising avenues include:

Spectroscopic Analysis: Employing techniques like in-situ Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) to track the conversion of functional groups and the formation of the desired product in real time.

Advanced Mass Spectrometry: Using methods like electrospray ionization mass spectrometry (ESI-MS) to identify and characterize transient intermediates, as has been demonstrated for trapping key intermediates in related thianthrene reactions.

Calorimetry: Applying reaction calorimetry to monitor the heat flow of the reaction, providing critical data for process safety, scale-up, and optimization.

Predictive Modeling and Machine Learning in Structure-Property Optimization

Computational approaches, particularly machine learning (ML), offer a powerful tool for accelerating the discovery and optimization of new materials based on the this compound scaffold. By predicting properties before synthesis, researchers can prioritize the most promising candidates, saving time and resources.

Future work in this area should involve:

Reaction Prediction: Utilizing ML models to predict the feasibility and regioselectivity of functionalization reactions on the thianthrene core, allowing for the targeted synthesis of novel derivatives. A hybrid approach combining quantum mechanics (QM) and ML has already shown high accuracy in predicting aromatic thianthrenation.

Property Prediction (QSPR/QSAR): Developing quantitative structure-property/activity relationship models to correlate molecular descriptors with desired material properties (e.g., electronic bandgap, solubility, refractive index) or biological activity.

Generative Models: Employing generative chemistry algorithms to design novel thianthrene derivatives with optimized property profiles for specific applications, such as improved adsorption of sulfur compounds or enhanced therapeutic efficacy.

| ML Application | Objective | Potential Impact |

| Reaction Modeling | Predict feasibility and site-selectivity of C-H functionalization. | Rational design of synthetic routes to new derivatives. |

| Property Prediction | Forecast electronic, optical, and physical properties from structure. | Prioritization of high-performance materials for synthesis. |

| Process Optimization | Optimize reaction conditions (temperature, pressure, catalyst) for sulfur removal processes. | Enhanced efficiency and cost-effectiveness of industrial applications. |

Integration into Multidisciplinary Research Platforms

The full potential of this compound can be unlocked by integrating its study into multidisciplinary research platforms that combine automated synthesis, high-throughput screening, and data science. Such platforms can dramatically accelerate the design-build-test-learn cycle.

Key integration points include:

Automated Synthesis: Incorporating the synthesis and diversification of thianthrene derivatives into automated robotic platforms, enabling the rapid creation of compound libraries for screening.

High-Throughput Screening (HTS): Developing and applying HTS assays to quickly evaluate the properties of new derivatives for applications in materials science (e.g., conductivity, fluorescence) or biology (e.g., antimicrobial, anticancer activity).

Data-Driven Discovery: Creating centralized databases of experimental and computational data for thianthrene derivatives to train more accurate predictive models and guide future research directions in a closed-loop discovery process.

Deeper Exploration of Biomolecular Recognition and Therapeutic Potential

Preliminary studies have indicated that thianthrene derivatives possess interesting biological activities. Specifically, this compound has shown promising results against both Gram-positive and Gram-negative bacteria. The parent compound, thianthrene, has also been investigated for treating dermal infections.

Future research should aim for a more profound understanding of these effects:

Mechanism of Action Studies: Investigating the specific molecular targets and biochemical pathways through which this compound exerts its antimicrobial effects.

Structure-Activity Relationship (SAR): Synthesizing a library of related analogs to systematically explore how structural modifications to the thianthrene core and ester groups impact potency and selectivity.

Biomolecular Recognition: Using biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) and structural biology (e.g., X-ray crystallography) to study the interactions of the compound with specific enzymes or nucleic acids.

Anticancer Potential: Building on research that has shown selective cytotoxicity of the parent thianthrene-2,7-dicarboxylic acid against cancer cell lines, this therapeutic avenue should be explored for the dimethyl ester derivative as well.

Sustainability Aspects in Synthesis and Application Development

Beyond green synthesis, a holistic approach to sustainability requires considering the entire lifecycle of materials derived from this compound.

Future research should address:

Lifecycle Assessment (LCA): Conducting comprehensive LCAs for both the synthesis of the monomer and the production, use, and end-of-life phases of resulting polymers or materials.

Design for Recyclability/Degradability: Engineering polymers with linkages that allow for chemical recycling back to the monomer or designing biodegradable materials for applications where recovery is not feasible.